molecular formula C13H9Cl2NO3S B15402089 4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide CAS No. 922711-94-2

4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide

Cat. No.: B15402089
CAS No.: 922711-94-2
M. Wt: 330.2 g/mol
InChI Key: YEUZJBIFWVWCFO-UHFFFAOYSA-N
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Description

4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a chlorinated aromatic core and a formyl-substituted phenylamine group. This compound belongs to a class of sulfonamides known for their structural versatility and biological relevance, particularly in pharmaceutical and agrochemical research.

Properties

CAS No.

922711-94-2

Molecular Formula

C13H9Cl2NO3S

Molecular Weight

330.2 g/mol

IUPAC Name

4-chloro-N-(5-chloro-2-formylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H9Cl2NO3S/c14-10-3-5-12(6-4-10)20(18,19)16-13-7-11(15)2-1-9(13)8-17/h1-8,16H

InChI Key

YEUZJBIFWVWCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The formyl group in the target compound (-CHO) offers a reactive site for further derivatization, distinguishing it from -CN () or -OCH₃ () analogs.
  • Biological Activity: Methoxy and amino substituents () correlate with CNS or antimicrobial activity, while halogenated derivatives () often target enzymes like cyclooxygenase (COX) or kinases.
  • Industrial Relevance : Cyazofamid () exemplifies agrochemical optimization, contrasting with pharmaceutical-focused analogs like W-15 ().

Q & A

What are the standard synthetic routes for preparing 4-Chloro-N-(5-chloro-2-formylphenyl)benzene-1-sulfonamide?

Basic Research Question
The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting a chloro-substituted benzene sulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .

Functional Group Introduction : The formyl group on the phenyl ring is introduced via formylation reactions, such as using formic acid or Vilsmeier-Haack conditions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/cyclohexane) is used to isolate the compound .

Characterization : Confirmation via 1H^1H/13C^{13}C NMR, FTIR, and mass spectrometry. X-ray crystallography (using SHELX software ) may resolve structural ambiguities.

How can researchers characterize the crystal structure of this compound?

Basic Research Question
Crystallographic characterization involves:

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation.
  • Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) for structure solution and refinement. Key metrics include R-factor (<0.05) and mean bond length deviations (e.g., C–C = 0.003 Å) .
  • Validation : Check for hydrogen bonding (N–H···O) and π-π stacking interactions to confirm stability .

What strategies optimize the low yield observed in sulfonamide synthesis?

Advanced Research Question
Low yields (e.g., 12% in ) can be addressed via:

  • Catalyst Screening : Use coupling agents like EDCI/HOBt or Pd catalysts for Suzuki-Miyaura cross-coupling to enhance efficiency .
  • Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 2 days) and increase purity .
  • Protecting Groups : Temporarily block reactive sites (e.g., formyl groups) to prevent side reactions .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in antimicrobial/anticancer activities require:

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing; ensure consistent cell lines (e.g., HeLa for cytotoxicity) .
  • Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .
  • Dose-Response Studies : Perform EC50_{50} calculations across multiple concentrations to identify non-linear effects .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydrofolate reductase (DHFR) .

What methodologies enable the design of derivatives with enhanced bioactivity?

Advanced Research Question
Rational derivative design involves:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) with bioactivity using software like Schrödinger .
  • Fragment-Based Drug Design : Replace the formyl group with bioisosteres (e.g., tetrazole or nitro groups) to improve metabolic stability .
  • Click Chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular derivatization .

How to analyze metabolic stability and toxicity in preclinical studies?

Advanced Research Question
Key steps include:

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and Ames test toxicity .

What are the challenges in crystallizing this compound, and how to address them?

Advanced Research Question
Crystallization issues (e.g., polymorphism) require:

  • Solvent Screening : Test high-vapor-pressure solvents (diethyl ether, pentane) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation .
  • Temperature Gradients : Use thermal cyclers to gradually lower temperature (e.g., 4°C/day) .

How to validate sulfonamide-target interactions in enzymatic assays?

Advanced Research Question
Validation strategies:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) with immobilized enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .

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